N-((5-Chloro-o-tolyl)azo)sarcosine

Descripción

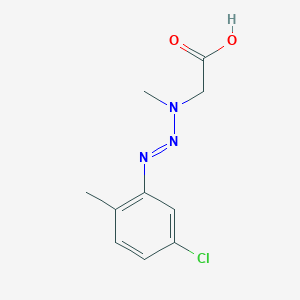

N-((5-Chloro-o-tolyl)azo)sarcosine is an azo compound synthesized by coupling a diazonium salt derived from 5-chloro-o-toluidine with sarcosine (N-methylglycine). The structure features an azo (-N=N-) group bridging a 5-chloro-2-methylphenyl (o-tolyl) moiety and the sarcosine unit. Its synthesis typically involves diazotization of 5-chloro-o-toluidine under acidic conditions, followed by coupling with sarcosine in an alkaline medium.

Propiedades

Número CAS |

136-28-7 |

|---|---|

Fórmula molecular |

C10H12ClN3O2 |

Peso molecular |

241.67 g/mol |

Nombre IUPAC |

2-[[(5-chloro-2-methylphenyl)diazenyl]-methylamino]acetic acid |

InChI |

InChI=1S/C10H12ClN3O2/c1-7-3-4-8(11)5-9(7)12-13-14(2)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |

Clave InChI |

OKZLBAQJYTZVCX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |

SMILES canónico |

CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |

Otros números CAS |

136-28-7 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

To contextualize the properties of N-((5-Chloro-o-tolyl)azo)sarcosine, comparisons are drawn with structurally analogous azo compounds, focusing on synthesis, spectroscopic characterization, physicochemical properties, and biological activity.

Structural Analogs

Key analogs include:

- N-(Phenylazo)sarcosine : Lacks the chloro and methyl substituents on the aryl group.

- N-((4-Nitro-o-tolyl)azo)sarcosine : Substitutes chlorine with a nitro group, enhancing electron withdrawal.

- N-((5-Methoxy-o-tolyl)azo)sarcosine : Replaces chlorine with a methoxy group, altering solubility and electronic effects.

Table 1: Structural Comparison of Azo-Sarcosine Derivatives

Spectroscopic Characterization

Accurate NMR and mass spectrometry are critical for structural confirmation. Studies on related azo compounds (e.g., N-(4-hydroxyphenyl)maleimide derivatives) reveal pitfalls in spectral interpretation. For example, Mohammed and Mustapha (2013) misassigned NMR signals due to unexpected hydrolysis, leading to erroneous structural claims . For this compound, ¹H-NMR should display distinct peaks for the sarcosine methyl group (~2.8–3.1 ppm) and aromatic protons (~7.0–7.5 ppm). IR spectra typically show azo (N=N) stretches near 1450–1600 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (H₂O) | Stability (Light/Heat) |

|---|---|---|---|

| This compound | 180–185 | Low | Moderate |

| N-(Phenylazo)sarcosine | 165–170 | Moderate | Low |

| N-((4-Nitro-o-tolyl)azo)sarcosine | 195–200 | Very low | High |

The chloro group increases melting point and reduces water solubility compared to non-halogenated analogs. Stability under light/heat is moderate, as chloro substituents are less stabilizing than nitro groups but more so than methoxy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.